molecular formula C22H31N5O B2495217 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2201244-02-0

2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2495217
M. Wt: 381.524
InChI Key: CAZGBHWZKHOSLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given structure often involves complex organic synthesis routes, including condensation reactions, cyclization, and sometimes specific asymmetric synthesis methods to achieve the desired stereochemistry. For instance, an efficient and practical asymmetric synthesis was developed for a similar compound, demonstrating the importance of diastereoselective reduction and efficient isomerization steps for synthesizing complex molecules (H. Jona et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves X-ray diffraction studies to elucidate crystal structures. For example, compounds with related structures have been characterized, revealing specific conformational details and dihedral angles that influence molecular interactions and stability (S. Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include nucleophilic substitutions, electrophilic additions, and possibly complex formation with various reagents due to the presence of multiple functional groups. For instance, the microwave-assisted synthesis of related compounds has shown the versatility of such molecules in forming new bonds under specific conditions (R. Mahesh et al., 2004).

properties

IUPAC Name

2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-22(2,3)19-8-9-20(24-23-19)26-12-10-16(11-13-26)15-27-21(28)14-17-6-4-5-7-18(17)25-27/h8-9,14,16H,4-7,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZGBHWZKHOSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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